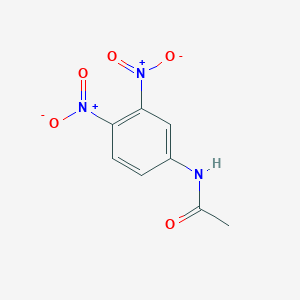
N-(3,4-Dinitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dinitrophenyl)acetamide, commonly known as DNPA, is a chemical compound that has been widely used in scientific research. DNPA is a yellow crystalline powder, which is soluble in ethanol, ether, and acetone. DNPA is known for its ability to react with primary amines, which makes it useful for the detection and quantification of amino acids and peptides.
Mecanismo De Acción
The mechanism of action of DNPA is based on the reaction of DNPA with primary amines. DNPA reacts with the primary amine group of amino acids and peptides, which leads to the formation of a yellow-colored product. The reaction is based on the formation of a Schiff base intermediate, which is then reduced to form the yellow-colored product.
Biochemical and Physiological Effects:
DNPA does not have any direct biochemical or physiological effects. However, DNPA has been used to study the biochemical and physiological effects of amino acids and peptides. The detection and quantification of amino acids and peptides using DNPA has been used to study their role in various biological processes, such as protein synthesis, neurotransmission, and hormone regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DNPA in lab experiments are its ability to react with primary amines, its high sensitivity, and its ease of use. DNPA is a simple and cost-effective reagent that can be used for the detection and quantification of amino acids and peptides in various biological samples.
The limitations of using DNPA in lab experiments are its selectivity and specificity. DNPA reacts with primary amines, which means that it cannot be used for the detection of other functional groups, such as carboxylic acids or alcohols. DNPA also reacts with some secondary amines, which can lead to false-positive results.
Direcciones Futuras
There are several future directions for the use of DNPA in scientific research. One direction is the development of new methods for the detection and quantification of amino acids and peptides using DNPA. Another direction is the use of DNPA in the study of protein-protein interactions and protein structure. DNPA can also be used in the development of new drugs and therapies for the treatment of various diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, DNPA is a useful reagent for the detection and quantification of amino acids and peptides in various biological samples. DNPA reacts with primary amines, which leads to the formation of a yellow-colored product. The intensity of the yellow color is proportional to the amount of primary amine present in the sample. DNPA has been widely used in scientific research for the study of amino acids and peptides. DNPA has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
DNPA can be synthesized by the reaction of 3,4-dinitrophenylhydrazine with acetic anhydride. The reaction takes place under acidic conditions and produces DNPA as a yellow crystalline powder. The purity of the synthesized DNPA can be checked by melting point determination and thin-layer chromatography.
Aplicaciones Científicas De Investigación
DNPA has been widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. DNPA reacts with primary amines, which leads to the formation of a yellow-colored product. The intensity of the yellow color is proportional to the amount of primary amine present in the sample. This property of DNPA has been used for the detection and quantification of amino acids and peptides in various biological samples.
Propiedades
Nombre del producto |
N-(3,4-Dinitrophenyl)acetamide |
|---|---|
Fórmula molecular |
C8H7N3O5 |
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
N-(3,4-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,9,12) |
Clave InChI |
HILZPWHMDLGSTO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)







